molecular formula C12H19NO3S2 B11688557 Methylethyl 6-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)hexanoate

Methylethyl 6-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)hexanoate

Cat. No.: B11688557
M. Wt: 289.4 g/mol
InChI Key: CWNGBTGCIHBIHX-UHFFFAOYSA-N
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Description

Methylethyl 6-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)hexanoate is a compound that belongs to the class of thiazolidine derivatives. Thiazolidine motifs are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties .

Preparation Methods

The synthesis of Methylethyl 6-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)hexanoate involves several steps. One common method includes the reaction of thiosemicarbazide with an appropriate aldehyde or ketone to form a thiazolidine ring. Industrial production methods often employ green chemistry approaches, such as using eco-friendly solvents and catalysts to improve yield and reduce environmental impact .

Chemical Reactions Analysis

Methylethyl 6-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)hexanoate undergoes various chemical reactions, including:

Scientific Research Applications

Methylethyl 6-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)hexanoate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound exhibits antimicrobial and anticancer activities, making it a potential candidate for drug development.

    Medicine: Due to its anti-inflammatory and neuroprotective properties, it is being investigated for the treatment of various diseases, including neurodegenerative disorders.

    Industry: The compound is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methylethyl 6-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)hexanoate involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes like aldose reductase, which plays a role in diabetic complications. The compound binds to the active site of the enzyme, preventing its activity and thereby reducing the formation of harmful sugar alcohols . Additionally, it can modulate signaling pathways involved in inflammation and cell proliferation, contributing to its therapeutic effects .

Comparison with Similar Compounds

Methylethyl 6-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)hexanoate can be compared with other thiazolidine derivatives, such as:

    Thiazolidin-4-one: Known for its anticancer and antimicrobial activities.

    Thiazolidin-2,4-dione: Used in the treatment of diabetes due to its ability to activate peroxisome proliferator-activated receptors (PPARs).

    Thiazolidin-3-one: Exhibits anti-inflammatory and antioxidant properties.

The uniqueness of this compound lies in its specific structural features and the combination of biological activities it possesses, making it a versatile compound for various applications.

Properties

Molecular Formula

C12H19NO3S2

Molecular Weight

289.4 g/mol

IUPAC Name

propan-2-yl 6-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)hexanoate

InChI

InChI=1S/C12H19NO3S2/c1-9(2)16-11(15)6-4-3-5-7-13-10(14)8-18-12(13)17/h9H,3-8H2,1-2H3

InChI Key

CWNGBTGCIHBIHX-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CCCCCN1C(=O)CSC1=S

Origin of Product

United States

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